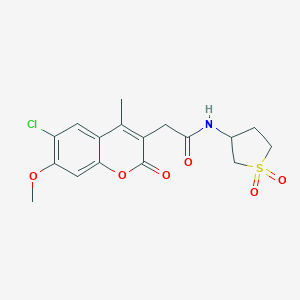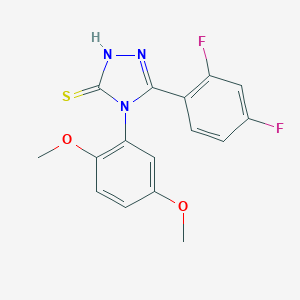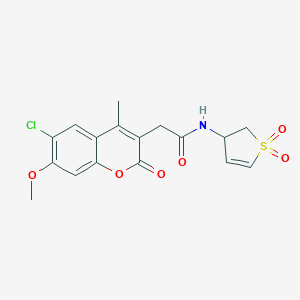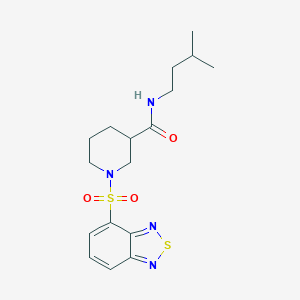![molecular formula C24H17ClN4O3S B357536 5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 841206-28-8](/img/structure/B357536.png)
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic compound It features a unique structure that combines a chlorobenzyl group, an imino group, and a phenylsulfonyl group within a dipyrido[1,2-a:2,3-d]pyrimidin-5-one framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions. One common method starts with the preparation of 5-acetyl-4-aminopyrimidines, which are then acylated with carboxylic anhydrides or acid chlorides. The resulting intermediates undergo cyclization under reflux conditions with sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic framework can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Phenylsulfonyl Derivatives: Compounds with a phenylsulfonyl group are known for their anti-inflammatory and analgesic activities.
Uniqueness
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
841206-28-8 |
|---|---|
Fórmula molecular |
C24H17ClN4O3S |
Peso molecular |
476.9g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H17ClN4O3S/c25-19-11-5-4-8-16(19)15-29-22(26)20(33(31,32)17-9-2-1-3-10-17)14-18-23(29)27-21-12-6-7-13-28(21)24(18)30/h1-14,26H,15H2 |
Clave InChI |
GSOBNRVLRKYABX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357455.png)


![N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B357462.png)

![2,4-dichloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B357465.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B357466.png)
![4-{2-[3-(2-furyl)-1',3'-diphenyl-4,5-dihydro-1H,1'H-5,4'-bipyrazol-1-yl]-2-oxoethyl}morpholine](/img/structure/B357469.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B357471.png)
![2-amino-7-[(2,6-dichlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one](/img/structure/B357473.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-pyridinyl)acetamide](/img/structure/B357474.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(5-quinolinyl)acetamide](/img/structure/B357475.png)
![1-{3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoyl}-4-piperidinone](/img/structure/B357476.png)
